molecular formula C46H66N12O9 B550116 Angiotensin III CAS No. 13602-53-4

Angiotensin III

Cat. No.: B550116
CAS No.: 13602-53-4
M. Wt: 931.1 g/mol
InChI Key: QMMRCKSBBNJCMR-KMZPNFOHSA-N
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Description

Angiotensin III is a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is a metabolite of angiotensin II and shares similar, though less potent, actions. This compound has 40% of the pressor activity of angiotensin II but retains 100% of the aldosterone-producing activity .

Scientific Research Applications

Angiotensin III has several scientific research applications:

Mechanism of Action

Target of Action

Angiotensin III primarily targets the angiotensin type 1 receptor (AT1R) and angiotensin type 2 receptor (AT2R) . These receptors are membrane glycoproteins and members of the seven transmembrane-domain, G protein-coupled receptor superfamily . The activation of these receptors by this compound triggers various physiological responses, including vasoconstriction, increased cardiac output, and aldosterone synthesis .

Mode of Action

this compound is formed by removing an amino acid from angiotensin II by the enzyme glutamyl aminopeptidase A . It interacts with its targets, AT1R and AT2R, resulting in various changes. For instance, activation of the AT2 receptor by this compound triggers natriuresis . This natriuretic response via this compound occurs when the AT1 receptor is blocked .

Pharmacokinetics

While the free drug is eliminated relatively rapidly by the kidney predominantly by glomerular filtration, binding to tissue sites means that the plasma concentration-time profile shows a long-lasting terminal elimination phase .

Result of Action

this compound has 40% of the pressor activity of angiotensin II, but 100% of the aldosterone-producing activity . It increases mean arterial pressure and stimulates aldosterone release, increasing circulating aldosterone levels . Furthermore, it has been reported that this compound could stimulate cardiomyocyte protein synthesis, cardiac fibroblast proliferation, and collagen synthesis and secretion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hypertension, one of the main causes of cardiovascular disease, is thought to be caused by the complex mutual interactions of genetic factors and environmental factors, such as excessive salt intake and stress . These factors can affect the renin-angiotensin system and, consequently, the action of this compound .

Safety and Hazards

When handling Angiotensin III, it is recommended to use personal protective equipment as required. Avoid dust formation. Should not be released into the environment . Acute toxicity, skin irritation/corrosion, serious eye damage/irritation, respiratory or skin sensitization data are not available .

Future Directions

There is an increasing acknowledgment that AGT is more than a mere passive substrate for the RAS . Recent studies have provided insights into new roles of AGT in both angiotensin peptide-dependent and -independent manners . There is an urgent need for more and better research on different diuretic strategies in patients with heart failure .

Biochemical Analysis

Biochemical Properties

Angiotensin III interacts with various enzymes, proteins, and other biomolecules. It is part of the nonclassical RAS, which generally opposes the actions of a stimulated angiotensin II-angiotensin type 1 receptor axis . It has been shown to stimulate multiple molecules such as Neuropeptide FF, Alamandine, Angiotensin IV, and Angioprotectin .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Dysregulation of the RAS, which includes this compound, is considered a major factor in the development of cardiovascular pathologies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in both the activation of the angiotensin type 1 receptor to mediate regulation of blood pressure and the stimulation of other molecules .

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key hormonal system in the physiological regulation of blood pressure

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin III can be synthesized through the enzymatic cleavage of angiotensin II by aminopeptidase A, which removes the N-terminal aspartic acid residue . The synthesis involves the following steps:

    Cleavage of Angiotensinogen: Angiotensinogen, a precursor protein produced in the liver, is cleaved by the enzyme renin to form angiotensin I.

    Conversion to Angiotensin II: Angiotensin I is then converted to angiotensin II by the angiotensin-converting enzyme (ACE).

    Formation of this compound: Finally, aminopeptidase A cleaves angiotensin II to produce this compound.

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology to produce large quantities of angiotensinogen, which is then processed through the enzymatic steps mentioned above. The use of bioreactors and purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Angiotensin III undergoes various biochemical reactions, including:

    Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.

    Reduction: Reduction reactions can occur in the presence of reducing agents, affecting the disulfide bonds within the peptide structure.

    Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other reactive oxygen species.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification reagents.

Major Products:

Comparison with Similar Compounds

    Angiotensin I: A precursor to angiotensin II and III, with no direct biological activity.

    Angiotensin II: A potent vasoconstrictor with similar but more potent actions compared to angiotensin III.

    Angiotensin IV: A metabolite of this compound with distinct biological functions.

Uniqueness of this compound: this compound is unique in its ability to retain full aldosterone-producing activity while having reduced pressor activity compared to angiotensin II. This makes it a critical component in the regulation of blood pressure and fluid balance .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMRCKSBBNJCMR-KMZPNFOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H66N12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angiotensin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13602-53-4, 12687-51-3
Record name Angiotensin III, 5-Ile-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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